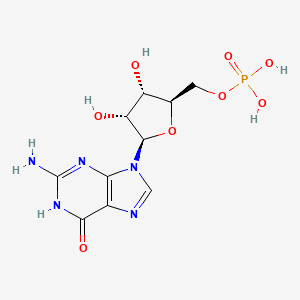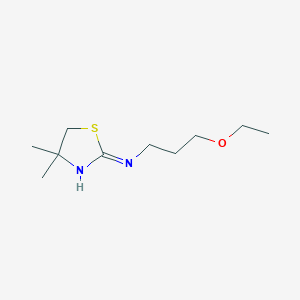acetate CAS No. 1192804-63-9](/img/structure/B1450862.png)
2-Chloroethyl [(4-methylphenyl)amino](oxo)acetate
Overview
Description
Scientific Research Applications
The search for information on the scientific research applications of 2-Chloroethyl (4-methylphenyl)aminoacetate yielded a broad range of studies focused on various chemicals and compounds with potential relevance. However, specific information directly addressing 2-Chloroethyl (4-methylphenyl)aminoacetate was not identified directly within the results. Instead, the findings encompass a variety of research areas, including environmental fate, pharmaceutical applications, and chemical interactions, which may indirectly relate to the chemical structure or functional groups present in 2-Chloroethyl (4-methylphenyl)aminoacetate. Below are summarized insights from selected studies that could provide a foundational understanding of related compounds and their applications in scientific research.
Environmental Fate and Aquatic Effects
Research on the environmental fate and aquatic effects of related oxo-process chemicals, such as C4 and C8 compounds, offers insight into how chemicals with similar structures may behave in environmental settings. These studies suggest that inadvertent releases of such compounds into the environment would likely be rapidly biodegraded in soil and water, volatilize to the atmosphere subject to photo-oxidation, while any residues remaining in water would pose a negligible threat to aquatic life (Staples, 2001).
Hydrophilic Interaction Chromatography
The use of hydrophilic interaction chromatography (HILIC) for the separation of polar, weakly acidic, or basic samples, including pharmaceuticals and metabolites, could be relevant to the analysis and study of compounds like 2-Chloroethyl (4-methylphenyl)aminoacetate. This technique is particularly useful for compounds that are challenging to analyze through traditional reversed-phase liquid chromatography, highlighting the importance of selecting appropriate analytical methods for complex chemicals (Jandera, 2011).
Pharmacological Applications
Several studies have focused on the pharmacological applications of compounds with structural or functional similarities, exploring their potential as immunomodulators, adaptogens, and in the treatment of various disorders. For instance, research into oxyethylammonium methylphenoxyacetate, an adaptogenic immunomodulator, demonstrates its effectiveness in enhancing working capacity and improving conditions developed following viral infections, including COVID-19 (Rybachkova, 2022).
These insights, while not directly addressing 2-Chloroethyl (4-methylphenyl)aminoacetate, illustrate the breadth of research applications for chemicals with complex structures and functionalities. Further investigation into specific applications and effects of 2-Chloroethyl (4-methylphenyl)aminoacetate would be necessary to provide more targeted information.
Safety And Hazards
properties
IUPAC Name |
2-chloroethyl 2-(4-methylanilino)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-8-2-4-9(5-3-8)13-10(14)11(15)16-7-6-12/h2-5H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRDUAARRDZMQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethyl [(4-methylphenyl)amino](oxo)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(E)-(1H-1,2,4-Triazol-5-ylimino)methyl]phenol](/img/structure/B1450782.png)


![4-fluoro-2-[(1-phenyl-1H-pyrazol-4-yl)(2-phenylhydrazin-1-ylidene)methyl]phenol](/img/structure/B1450785.png)

![6-amino-2-[(2,4-dichlorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450791.png)



![6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450796.png)
![(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B1450797.png)
